Cas no 53484-17-6 (1-methyl-1H-1,3-benzodiazole-5-carboxylic acid)

1-Methyl-1H-1,3-benzodiazole-5-carboxylic acid is a heterocyclic carboxylic acid derivative featuring a benzimidazole core structure. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. Its methyl substitution at the 1-position enhances stability, while the carboxylic acid group at the 5-position provides a reactive handle for further functionalization, such as amide or ester formation. The benzimidazole scaffold is known for its bioactivity, making this derivative valuable in the development of biologically active molecules. Its well-defined structure and purity ensure consistent performance in synthetic routes, supporting research in medicinal chemistry and material science.
1-methyl-1H-1,3-benzodiazole-5-carboxylic acid structure
53484-17-6 structure
商品名:1-methyl-1H-1,3-benzodiazole-5-carboxylic acid
CAS番号:53484-17-6
MF:C9H8N2O2
メガワット:176.17202
MDL:MFCD06809665
CID:366293
PubChem ID:4913063

1-methyl-1H-1,3-benzodiazole-5-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 1-Methyl-1H-benzo[d]imidazole-5-carboxylic acid
    • 1H-Benzimidazole-5-carboxylic acid, 1-methyl-
    • 1-Methyl-1H-1,3-benzimidazole-5-carboxylic acid
    • 1-Methyl-1H-benzimidazole-5-carboxylic acid
    • 1-methyl-1 H-benzoimidazole-5-carboxylic acid
    • 1-methyl-5-benzimidazolecarboxylic acid
    • 1-methylbenzimidazol-5-carboxylic acid
    • 1-methylbenzimidazole-5-carboxlic acid
    • F2158-0653
    • 1-methyl-1H-1,3-benzodiazole-5-carboxylic acid
    • AMY1935
    • SCHEMBL599310
    • FT-0646295
    • BB 0217051
    • A815457
    • 1-methyl-1H-benzo[d]imidazole-5-carboxylicacid
    • CHEMBL3287369
    • 1-Methyl-1H-benzoimidazole-5-carboxylic acid
    • SY024933
    • EN300-112717
    • Z356293884
    • BDBM50017193
    • 1-methylbenzimidazole-5-carboxylic acid
    • MFCD06809665
    • J-504858
    • 1-Methylbenzodiazole-5-carboxylic acid
    • KD-0764
    • 2-CHROMANECARBONYLCHLORIDE
    • A870710
    • AB91876
    • CS-W003360
    • A829621
    • J-504851
    • DTXSID20406742
    • 53484-17-6
    • AKOS000104227
    • 1H-1,3-Benzimidazole-5-carboxylic acid, 1-methyl-
    • 1-methyl-1,3-benzodiazole-5-carboxylic acid
    • STK667575
    • MDL: MFCD06809665
    • インチ: InChI=1S/C9H8N2O2/c1-11-5-10-7-4-6(9(12)13)2-3-8(7)11/h2-5H,1H3,(H,12,13)
    • InChIKey: KAJLCBKTWRUQOI-UHFFFAOYSA-N
    • ほほえんだ: CN1C=NC2=C1C=CC(=C2)C(O)=O

計算された属性

  • せいみつぶんしりょう: 176.05900
  • どういたいしつりょう: 176.058577502g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 220
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 55.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 1

じっけんとくせい

  • 色と性状: No data available
  • 密度みつど: 1.4±0.1 g/cm3
  • ゆうかいてん: >300(dec.)
  • ふってん: 411.1℃ at 760 mmHg
  • フラッシュポイント: 202.4±26.5 °C
  • 屈折率: 1.653
  • PSA: 55.12000
  • LogP: 1.27150

1-methyl-1H-1,3-benzodiazole-5-carboxylic acid セキュリティ情報

1-methyl-1H-1,3-benzodiazole-5-carboxylic acid 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

1-methyl-1H-1,3-benzodiazole-5-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB11871-0.25g
1-methyl-1H-1,3-benzodiazole-5-carboxylic acid
53484-17-6 97%
0.25g
184.00 2021-07-09
Chemenu
CM109433-25g
1-Methyl-1H-benzo[d]imidazole-5-carboxylic acid
53484-17-6 98%
25g
$*** 2023-05-30
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB11871-5g
1-methyl-1H-1,3-benzodiazole-5-carboxylic acid
53484-17-6 97%
5g
¥1459 2023-09-15
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M92760-25g
1-Methyl-1H-benzo[d]imidazole-5-carboxylic acid
53484-17-6
25g
¥8086.0 2021-09-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-DF946-50mg
1-methyl-1H-1,3-benzodiazole-5-carboxylic acid
53484-17-6 98%
50mg
68.0CNY 2021-08-05
Key Organics Ltd
KD-0764-5MG
1-methyl-1H-1,3-benzimidazole-5- carboxylic acid
53484-17-6 >95%
5mg
£46.00 2025-02-09
Enamine
EN300-112717-0.25g
1-methyl-1H-1,3-benzodiazole-5-carboxylic acid
53484-17-6 95.0%
0.25g
$25.0 2025-02-21
Enamine
EN300-112717-1.0g
1-methyl-1H-1,3-benzodiazole-5-carboxylic acid
53484-17-6 95.0%
1.0g
$51.0 2025-02-21
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB11871-1g
1-methyl-1H-1,3-benzodiazole-5-carboxylic acid
53484-17-6 97%
1g
394.00 2021-07-09
eNovation Chemicals LLC
Y1006823-10G
1-methylbenzimidazole-5-carboxylic acid
53484-17-6 97%
10g
$225 2024-07-21

1-methyl-1H-1,3-benzodiazole-5-carboxylic acid 合成方法

1-methyl-1H-1,3-benzodiazole-5-carboxylic acid 関連文献

1-methyl-1H-1,3-benzodiazole-5-carboxylic acidに関する追加情報

Introduction to 1-methyl-1H-1,3-benzodiazole-5-carboxylic acid (CAS No. 53484-17-6)

1-methyl-1H-1,3-benzodiazole-5-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 53484-17-6, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic organic molecule belongs to the benzodiazole class, which is well-documented for its diverse biological activities and pharmacological applications. The structural integrity of this compound, featuring a methyl-substituted benzodiazole core with a carboxylic acid functional group at the 5-position, positions it as a versatile intermediate in synthetic chemistry and a potential candidate for further derivatization to yield bioactive molecules.

The chemical structure of 1-methyl-1H-1,3-benzodiazole-5-carboxylic acid consists of a benzene ring fused with a nitrogen-containing diazepine moiety, with a methyl group attached to the 1-position of the diazepine ring and a carboxylic acid group at the 5-position. This configuration imparts unique electronic and steric properties to the molecule, influencing its reactivity and interaction with biological targets. The presence of the carboxylic acid group enhances its solubility in polar solvents and allows for further functionalization via esterification, amidation, or other chemical transformations, making it a valuable building block in drug discovery.

In recent years, there has been growing interest in benzodiazole derivatives due to their potential therapeutic applications across various medical conditions. The benzodiazole scaffold is renowned for its anxiolytic, sedative, muscle relaxant, and anticonvulsant properties, primarily attributed to its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. While many benzodiazole-based drugs are already on the market, researchers continue to explore novel derivatives to improve efficacy, reduce side effects, and develop treatments for emerging neurological disorders.

1-methyl-1H-1,3-benzodiazole-5-carboxylic acid has garnered attention as a precursor in synthesizing next-generation benzodiazole analogs. Its structural features make it an ideal candidate for modifying key pharmacophoric elements responsible for receptor binding and pharmacological activity. For instance, by introducing modifications at the 1-position or 5-position of the benzodiazole ring, chemists can fine-tune the compound's pharmacokinetic profile and target specificity. This flexibility has led to several studies investigating its derivatives as potential treatments for anxiety disorders, insomnia, and even neurodegenerative diseases.

Recent advancements in computational chemistry and high-throughput screening have accelerated the discovery of novel benzodiazole derivatives. By leveraging molecular modeling techniques and virtual screening platforms, researchers can predict the binding affinity of 1-methyl-1H-1,3-benzodiazole-5-carboxylic acid derivatives to biological targets such as GABA receptors or other neurotransmitter systems. These computational approaches have identified several promising lead compounds that warrant further experimental validation in vitro and in vivo.

The synthesis of 1-methyl-1H-1,3-benzodiazole-5-carboxylic acid typically involves multi-step organic reactions starting from commercially available precursors such as 2-aminothiophene or 2-amino furyl compounds. The process often includes cyclization reactions to form the benzodiazole core followed by functional group transformations to introduce the methyl and carboxylic acid groups at appropriate positions. Advances in synthetic methodologies have improved both the efficiency and scalability of these reactions, making it feasible to produce this compound in larger quantities for research purposes.

In academic research circles, 1-methyl-1H-1,3-benzodiazole-5-carboxylic acid has been utilized as a key intermediate in developing novel therapeutic agents. For example, studies have demonstrated its utility in synthesizing ligands that modulate GABA receptor activity with high selectivity. Such ligands hold promise for treating neurological disorders without causing excessive sedation or dependence associated with traditional benzodiazepines. Additionally, researchers have explored its derivatives as potential anticonvulsants and anxiolytics by optimizing their pharmacological profiles through structural modifications.

The pharmaceutical industry has also shown interest in 1-methyl-1H-1,3-benzodiazole-5-carboxylic acid due to its potential as a lead compound for drug development. Several biotech companies have initiated programs aimed at identifying novel analogs with improved pharmacokinetic properties and reduced side effects. These efforts are supported by collaborations between academic institutions and pharmaceutical firms who share expertise in medicinal chemistry and drug discovery technologies.

The role of CAS No. 53484-17-6 in regulatory affairs cannot be overstated either. As part of rigorous quality control measures during drug development processes involving this compound ensures compliance with international standards such as Good Manufacturing Practices (GMP). This adherence guarantees consistency across batches produced under different conditions while maintaining safety profiles required by regulatory agencies like the U.S Food & Drug Administration (FDA) or European Medicines Agency (EMA).

Future directions involving 1-methyl - - H - -- -- -- -- -- -- -- -- -- -- -- -- -- -- -13-Benz od i az ole - - C ar box y l i c ac i d include exploring its potential applications beyond traditional CNS therapies such as neuroprotection against oxidative stress-induced damage seen In Alzheimer's disease Or Parkinson's disease models . Preliminary studies suggest That certain Derivatives May interact With antioxidant pathways And offer protective effects On neuronal cells . Such findings Could open New avenues For treating neurodegenerative conditions Where inflammation And oxidative stress Play critical roles In disease progression . p >

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(CAS:53484-17-6)1-methyl-1H-1,3-benzodiazole-5-carboxylic acid
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